molecular formula C8H6N2O2 B071825 Furo[3,2-b]pyridine-5-carboxamide CAS No. 182691-68-5

Furo[3,2-b]pyridine-5-carboxamide

Cat. No. B071825
M. Wt: 162.15 g/mol
InChI Key: ZCSXPHFDHCZENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-b]pyridine-5-carboxamide is a compound that falls under the category of fused pyridine derivatives . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives like Furo[3,2-b]pyridine-5-carboxamide often involves Rh-catalyzed tandem reactions . Furopyridine synthesis was first reported almost a century ago . Since furopyridines are isosteres of benzofuran and indole cores, they are frequently encountered in the chemical structure of compounds possessing various bioactivities .


Molecular Structure Analysis

The molecular formula of Furo[3,2-b]pyridine-5-carboxamide is C8H6N2O2 . It is part of the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Chemical Reactions Analysis

Furo[3,2-b]pyridine-5-carboxamide, as a part of the furo[2,3-c]pyridine-based photosensitizer, showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . This indicates that it can participate in photochemical reactions.


Physical And Chemical Properties Analysis

The molecular weight of Furo[3,2-b]pyridine-5-carboxamide is 162.15 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Anticancer Activity and Molecular Studies : A study by Kumar et al., 2018 synthesized novel furo[2,3-b]pyridine-2-carboxamide derivatives with significant anticancer activity. The study also involved CoMFA and CoMSIA studies, offering insights for the future design of cancer cell line inhibitors.

  • Alpha7 Nicotinic Acetylcholine Receptor Agonist : Research by Wishka et al., 2006 discovered a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, identified as a potential treatment for cognitive deficits in schizophrenia. This compound demonstrated efficacy in various in vivo models.

  • Cytotoxicity Studies : A study by Hung et al., 2014 synthesized and tested thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides derivatives for antiproliferative activity, finding promising results against various cancer cell lines.

  • Chemical Synthesis and Modifications : Research on the synthesis of furo[3,2-b]pyridine derivatives, including various chemical modifications and reactions, has been conducted by Shiotani & Taniguchi, 1996 and others, showcasing the versatility of these compounds in chemical synthesis.

  • 5-HT1F Receptor Agonists : A study by Mathes et al., 2004 explored substituted furo[3,2-b]pyridines as bioisosteres of 5-HT1F receptor agonist indole analogues, identifying compounds with potential applications in treating acute migraine.

  • Novel Anticancer Compounds : Vadla & Betala (2020) synthesized novel triazole functionalized furo[3,2-d]pyrimidin-4(3H)-one derivatives, which showed promising anticancer activity. The study also involved CoMFA and CoMSIA studies for cancer cell lines (Vadla & Betala, 2020).

  • Kinase Inhibitors : Research by Němec et al., 2021 identified furo[3,2-b]pyridine derivatives as highly selective inhibitors of protein kinases CLK and HIPK, showcasing the potential of these compounds in targeted therapies.

properties

IUPAC Name

furo[3,2-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)6-1-2-7-5(10-6)3-4-12-7/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSXPHFDHCZENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441335
Record name Furo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-b]pyridine-5-carboxamide

CAS RN

182691-68-5
Record name Furo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-b]pyridine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Furo[3,2-b]pyridine-5-carboxamide
Reactant of Route 3
Furo[3,2-b]pyridine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
Furo[3,2-b]pyridine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
Furo[3,2-b]pyridine-5-carboxamide
Reactant of Route 6
Furo[3,2-b]pyridine-5-carboxamide

Citations

For This Compound
2
Citations
S Yamaguchi, H Saitoh, M Kurosaki… - Journal of …, 1999 - Wiley Online Library
Bromination of α‐cyanopyridine derivatives of furopyridines 1a‐d gave the 2,3‐dibromo‐2,3‐dihydro compounds 2a‐d in excellent yields. Treatment of 2a‐d with sodium hydroxide in …
Number of citations: 3 onlinelibrary.wiley.com
KS HAMMER, MS JONSSON, L KRUGER - ic.gc.ca
A compound of formula (Ia) or (Ib) or a pharmaceutically acceptable salt thereof. The compound is an inhibitor of a histone deacetylase, and as such is useful in terepy, eg in the …
Number of citations: 2 www.ic.gc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.